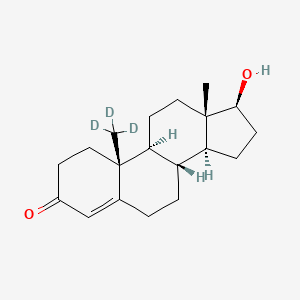
n-Hexadecyl--d5 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl--d5 Alcohol (n-C16H33-d5) is a synthetic, d5-labeled alcohol molecule used in scientific research. It is a component of a variety of organic compounds and is used in various biochemical, physiological, and analytical experiments. This molecule is used as a model system to study the structure, properties, and behavior of other molecules in the same class.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl--d5 Alcohol has a wide range of applications in scientific research. It is used as a model system to study the structure, properties, and behavior of other molecules in the same class. It is also used in analytical chemistry experiments to study the physical and chemical properties of organic compounds. In biochemistry, it is used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
N-Hexadecyl--d5 Alcohol is a lipophilic molecule and is capable of interacting with and affecting the structure and function of lipids, proteins, and other biomolecules. It is believed to interact with cell membranes and other biomolecules by altering the hydrophobicity and charge of the molecule. This can lead to changes in the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and function of proteins and other biomolecules. It has also been shown to affect the activity of enzymes and other proteins involved in metabolic pathways. In addition, it has been shown to affect the transport of ions across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of n-Hexadecyl--d5 Alcohol in laboratory experiments offers several advantages. It is a relatively inexpensive and easy to obtain molecule. It is also a relatively non-toxic molecule and can be safely handled in the laboratory. Furthermore, it is a d5-labeled molecule and can be used in experiments that require labeling of molecules.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not a naturally occurring molecule, and thus its properties may not be the same as those of naturally occurring molecules. In addition, it is not stable in the presence of light and oxygen, and thus must be stored in a dark, airtight container.
Zukünftige Richtungen
There are several future directions for research involving n-Hexadecyl--d5 Alcohol. These include further research into the biochemical and physiological effects of this molecule, as well as its potential applications in drug development and delivery. Additionally, further research into the synthesis of this molecule and its interactions with other molecules could lead to new and improved methods of synthesis. Finally, further research into the structure and properties of this molecule could lead to the development of new and improved analytical methods for its characterization.
Synthesemethoden
N-Hexadecyl--d5 Alcohol is synthesized through the reaction of d5-labeled n-hexane with a strong base, such as sodium hydroxide. The reaction is catalyzed by a strong base and produces a mixture of this compound and n-hexadecyl--d5 Aldehyde. The aldehyde can then be reacted with a reducing agent, such as sodium borohydride, to produce the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of n-Hexadecyl-d5 Alcohol can be achieved through the reduction of n-Hexadecanal-d5 using a reducing agent such as sodium borohydride.", "Starting Materials": [ "n-Hexadecanal-d5", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve n-Hexadecanal-d5 in methanol", "Add sodium borohydride to the solution and stir for several hours", "Quench the reaction with water", "Extract the product with a non-polar solvent such as hexane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain n-Hexadecyl-d5 Alcohol" ] } | |
CAS-Nummer |
1219799-18-4 |
Molekularformel |
C16H29D5O |
Molekulargewicht |
247.4713689 |
Synonyme |
n-Hexadecyl--d5 Alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)